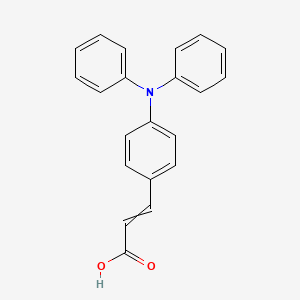

4-(Diphenylamino)cinnamic acid

Übersicht

Beschreibung

4-(Diphenylamino)cinnamic acid is an organic compound belonging to the cinnamic acid derivatives family It features a cinnamic acid backbone with a diphenylamino group attached to the para position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Diphenylamino)cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an aliphatic carboxylic acid in the presence of a base, such as sodium or potassium salts of the carboxylic acids . Another method is the Knoevenagel-Doebner condensation, which involves the reaction of an aromatic aldehyde with malonic acid in the presence of a base .

Industrial Production Methods: Industrial production of cinnamic acid derivatives, including this compound, often employs large-scale Perkin or Knoevenagel-Doebner reactions due to their efficiency and high yields. These methods are optimized for industrial conditions, ensuring consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Diphenylamino)cinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the cinnamic acid moiety to corresponding carboxylic acids or other oxidized products.

Reduction: The reduction of the double bond in the cinnamic acid backbone can lead to the formation of saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(Diphenylamino)cinnamic acid exhibits notable biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Cinnamic acid derivatives, including this compound, have shown potential in anticancer research. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:

- Case Study : A study evaluated the cytotoxic effects of various cinnamic acid derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values suggesting strong potential as antitumor agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.79 |

| This compound | HeLa | 1.35 |

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens, which is crucial given the rise of antibiotic-resistant strains.

- Case Study : Research demonstrated that derivatives of cinnamic acid possess antibacterial activity against multi-drug resistant bacteria. In vitro tests showed that specific modifications to the phenyl ring enhanced the antimicrobial efficacy .

| Pathogen | Compound | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | This compound | 0.36 |

| Escherichia coli | This compound | 0.54 |

Material Science Applications

In materials science, this compound is utilized in the development of organic materials due to its photochemical properties.

Photovoltaic Materials

The compound's ability to facilitate charge transfer makes it suitable for use in organic photovoltaic devices.

- Case Study : Research has shown that incorporating this compound into polymer matrices enhances the efficiency of solar cells by improving charge mobility and stability under light exposure .

Light-Emitting Diodes (LEDs)

Its photoluminescent properties are leveraged in the fabrication of LEDs.

- Case Study : Studies indicate that films made from this compound exhibit significant luminescent properties, making them ideal candidates for LED applications .

Cosmetic Applications

The compound's antioxidant and skin-conditioning properties have led to its exploration in cosmetic formulations.

Skin Lightening and Anti-Aging

Research indicates that derivatives of cinnamic acid can inhibit melanin production and exhibit anti-aging effects.

Wirkmechanismus

The mechanism of action of 4-(Diphenylamino)cinnamic acid involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

4-(Diphenylamino)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic Acid: The parent compound, which lacks the diphenylamino group, has similar but less potent biological activities.

4-Chlorocinnamic Acid: This derivative has a chlorine atom instead of the diphenylamino group, resulting in different chemical reactivity and biological effects.

3,4-(Methylenedioxy)cinnamic Acid: This compound features a methylenedioxy group, which enhances its antimicrobial and anticancer properties.

The uniqueness of this compound lies in its diphenylamino group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer |

25069-29-8 |

|---|---|

Molekularformel |

C21H17NO2 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

(E)-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C21H17NO2/c23-21(24)16-13-17-11-14-20(15-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16H,(H,23,24)/b16-13+ |

InChI-Schlüssel |

TUXUJVDBDXGHMS-DTQAZKPQSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |

Isomerische SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O |

Key on ui other cas no. |

25069-29-8 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.